![molecular formula C12H17N B3270525 (3-Phenylpropyl)(prop-2-en-1-yl)amine CAS No. 528812-92-2](/img/structure/B3270525.png)
(3-Phenylpropyl)(prop-2-en-1-yl)amine
Overview
Description
“(3-Phenylpropyl)(prop-2-en-1-yl)amine” is an organic compound . It is also known as 3-Phenylpropargylamine hydrochloride . The molecular formula of this compound is C12H17N .
Synthesis Analysis
The synthesis of similar compounds, such as disubstituted 1-phenylpropan-2-amine derivatives, has been achieved using transaminases (TAs). These enzymes offer an environmentally and economically attractive method for the direct synthesis of these pharmaceutically relevant compounds starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “(3-Phenylpropyl)(prop-2-en-1-yl)amine” consists of a phenyl group substituted at the third carbon by a propan-1-amine . The average mass of this compound is 133.190 Da, and its monoisotopic mass is 133.089142 Da .Scientific Research Applications
Materials Science and Crystal Engineering
Single-crystal studies of prop-2-en-1-one-based compounds provide insights into their mechanical properties. Researchers calculate elastic constants, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio using molecular mechanics simulations. These properties correlate with the number of carbon atoms, shedding light on the relationship between molecular structure and mechanical behavior .
properties
IUPAC Name |
3-phenyl-N-prop-2-enylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVQGDESOZXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)(prop-2-en-1-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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